molecular formula C18H14ClNO B13801533 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- CAS No. 53491-38-6

6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl-

Cat. No.: B13801533
CAS No.: 53491-38-6
M. Wt: 295.8 g/mol
InChI Key: CJEXWALOMHVSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- is a pyrroloquinolinone derivative characterized by a fused tricyclic core with substituents at positions 1 (phenyl), 2 (methyl), and 8 (chloro). These modifications distinguish it from the parent structure 4H-Pyrrolo[3,2,1-ij]quinolin-6(5H)-one (CAS 603310-86-7), which lacks these functional groups .

Properties

CAS No.

53491-38-6

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

6-chloro-2-methyl-3-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-9-one

InChI

InChI=1S/C18H14ClNO/c1-11-17(12-5-3-2-4-6-12)15-10-13(19)9-14-16(21)7-8-20(11)18(14)15/h2-6,9-10H,7-8H2,1H3

InChI Key

CJEXWALOMHVSEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3N1CCC(=O)C3=CC(=C2)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis begins with 1,2,3,4-tetrahydroquinoline derivatives , which may be substituted at various positions, including the 6-position with chloro, fluoro, or methyl groups.
  • For the target compound, 6-chloro-1,2,3,4-tetrahydroquinoline is used to introduce the chlorine substituent at the 8-position of the final pyrroloquinoline ring system.
  • The methyl group at the 2-position and phenyl group at the 1-position are introduced either by substitution on the tetrahydroquinoline or subsequent functionalization steps.

Formation of 1-(Bromoacetyl)-Substituted Tetrahydroquinolines

  • The tetrahydroquinoline derivative reacts with bromoacetyl bromide to form the corresponding 1-(bromoacetyl)-substituted tetrahydroquinoline .
  • For example, reacting 6-chloro-1,2,3,4-tetrahydroquinoline with bromoacetyl bromide yields 1-(bromoacetyl)-6-chloro-1,2,3,4-tetrahydroquinoline .
  • This step is crucial as the bromoacetyl group serves as a reactive handle for subsequent cyclization.

Cyclization to 1,2,5,6-Tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-2-one Core

  • The bromoacetyl intermediate undergoes an intramolecular cyclization promoted by aluminum chloride (AlCl3) .
  • The reaction mixture is heated to approximately 200 °C for about 30 minutes.
  • After quenching with cold water, the product is extracted and purified, often by sublimation.
  • This yields the tetrahydro-pyrroloquinolinone core, specifically 8-chloro-1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-2-one for the chloro-substituted variant.

Alternative Synthetic Strategies and Modifications

Hydrazine Linker and Hybrid Molecule Formation

  • Recent research has explored the synthesis of hybrid molecules containing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one core linked to other pharmacophores such as thiazole via hydrazine linkers.
  • This involves condensation of pyrroloquinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides, followed by reaction with dimethylacetylenedicarboxylate (DMAD) to yield hybrid derivatives.
  • These methods highlight the versatility of the pyrroloquinoline scaffold and provide routes to functionalized derivatives with enhanced biological activities.

Substituent Variation for Property Optimization

  • Substituents on the quinoline ring, such as halogens (Cl, F) or methyl groups, are varied to modulate biological activity, solubility, and chemical stability.
  • The synthetic methods allow for such substitutions by starting from appropriately substituted tetrahydroquinolines or by post-synthetic modifications.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Product/Intermediate Notes
1 Starting material preparation 6-chloro-1,2,3,4-tetrahydroquinoline Substituted tetrahydroquinoline Chlorine at 6-position precursor
2 Bromoacetylation Bromoacetyl bromide, base 1-(bromoacetyl)-6-chloro-1,2,3,4-tetrahydroquinoline Key reactive intermediate
3 Cyclization Aluminum chloride, heat (200 °C, 30 min) 8-chloro-1,2,5,6-tetrahydro-4H-pyrrolo(3,2,1-ij)quinolin-2-one Intramolecular ring closure
4 Introduction of methyl and phenyl groups Alkylation/N-phenylation or substituted starting materials 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- Final target compound

Research Outcomes and Yields

  • The cyclization step typically yields the tetrahydro-pyrroloquinolinone core in moderate to high yields, often purified by sublimation.
  • Hydrazine-linked hybrid derivatives synthesized via condensation and cycloaddition reactions achieve yields in the range of 67–88% under optimized conditions (methanol/acetic acid solvent system, reflux for 30–60 minutes).
  • Reaction conversions for hydrazinocarbothioamide formation exceed 90% when catalyzed by HCl in methanol.
  • These optimized methods demonstrate reproducibility and scalability for research applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 8-position undergoes nucleophilic displacement under alkaline conditions. Key findings include:

Reaction TypeConditionsProductsYield (%)Reference
HydroxylationKOH (2M), EtOH, reflux 6 h8-Hydroxy derivative78
AminationNH₃/MeOH, 80°C, 12 h8-Amino derivative65

These reactions retain the pyrroloquinoline core while modifying electronic properties through substituent exchange.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkynyl functionalization at the 1-phenyl group:

Sonogashira Coupling

  • Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Cs₂CO₃, dioxane, 80°C, N₂ atmosphere

  • Substrates : Phenylacetylene derivatives

  • Outcome : Alkynylated products with 72–85% yield .

Suzuki-Miyaura Coupling

  • Conditions : Pd(OAc)₂ (3 mol%), SPhos ligand, K₃PO₄, toluene/H₂O, 100°C

  • Substrates : Arylboronic acids

  • Outcome : Biaryl derivatives (65–78% yield) .

Cyclocondensation Reactions

The lactam ring participates in heterocycle formation:

Thiazole Synthesis

  • Reagents : Thiosemicarbazide, DMAD (dimethyl acetylenedicarboxylate)

  • Conditions : MeOH/AcOH (4:1), reflux 1 h

  • Products : Thiazole-pyrroloquinoline hybrids

  • Yield : 82–88% .

Oxidation/Reduction Pathways

  • Oxidation : MnO₂ in CHCl₃ converts the 4,5-dihydro moiety to a fully aromatic quinoline system (91% yield) .

  • Reduction : NaBH₄ selectively reduces the lactam carbonyl to a secondary alcohol (57% yield) .

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective halogenation:

HalogenReagentPositionYield (%)
Br₂HBr/H₂O₂7-position74
I₂KI/HIO₃9-position68

Structural Characterization Data

Critical spectroscopic data for reaction products:

Product Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
8-Hydroxy6.82 (s, 1H, OH), 2.31 (s, 3H, CH₃)162.1 (C=O), 112.4 (C-OH)297.1 [M+H]⁺
Thiazole hybrid7.95 (s, 1H, CH=N), 3.87 (s, 3H, OCH₃)174.3 (C=S), 155.6 (C=N)432.2 [M+H]⁺

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential biological activities:

  • Antitumor Activity : Research indicates that 6H-Pyrrolo(3,2,1-ij)quinolin-6-one derivatives can inhibit certain kinases involved in cancer progression. For example, it has been shown to inhibit p38 MAP kinase activity, which plays a significant role in inflammation and cancer cell proliferation.
  • Anticonvulsant Properties : Studies have demonstrated that this compound exhibits anticonvulsant effects by modulating the endogenous cannabinoid system. The interaction with cannabinoid receptors suggests a mechanism that could be harnessed for treating epilepsy .
  • Anti-inflammatory Effects : The compound's ability to interact with various molecular targets enables it to exert anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Pharmacological Insights

The pharmacological profile of 6H-Pyrrolo(3,2,1-ij)quinolin-6-one derivatives indicates their potential as therapeutic agents:

  • Cannabinoid Receptor Modulation : The compound has been shown to interact with cannabinoid receptors, leading to physiological responses such as hypothermia when infused into specific brain regions. This suggests its potential use in treating conditions linked to the endocannabinoid system .
  • Enzyme Inhibition : The mechanism of action includes inhibiting enzymes critical for various cellular pathways. This inhibition can lead to altered cellular responses that may be beneficial in treating diseases like cancer and neurodegenerative disorders.

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Antitumor Activity : A recent investigation demonstrated that derivatives of this compound effectively inhibited tumor growth in vitro and in vivo models by targeting specific kinases involved in cell signaling pathways associated with cancer progression .
  • Research on Epilepsy : Another study focused on the anticonvulsant properties of the compound, showing significant reductions in seizure frequency and duration in animal models when administered prior to induced seizures .
  • Inflammation Studies : Research has also indicated that derivatives can significantly reduce inflammatory markers in animal models of arthritis, showcasing their potential as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- involves its interaction with specific molecular targets. For instance, in its role as an anticoagulant, the compound inhibits coagulation factors such as Xa and XIa, thereby preventing blood clot formation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Insights :

  • The target compound’s 8-chloro group may enhance electrophilicity compared to WIN 55,212-2’s morpholinylmethyl group, altering receptor binding kinetics .

Pharmacological Activity

  • WIN 55,212-2: A cannabinoid receptor agonist with demonstrated antipyretic, antihyperalgesic, and hypothermic effects via POAH modulation . Its naphthalenyl-carbonyl group is critical for CB1/CB2 receptor affinity.
  • The absence of a naphthalenyl-carbonyl moiety likely diminishes cannabinoid receptor affinity compared to WIN 55,212-2 .
  • Layek’s Carbaldehyde Derivative : Exhibits moderate bioactivity in antimicrobial screens, suggesting that aldehyde functionalities may broaden therapeutic applications .

Physicochemical Properties

Data for the parent compound (4H-Pyrrolo[3,2,1-ij]quinolin-6(5H)-one) :

  • Molecular Weight : 171.195 g/mol
  • LogP : 2.01
  • Boiling Point : 360.7°C
  • Density : 1.3 g/cm³

Comparison :

  • The target compound’s 8-chloro and 1-phenyl groups increase molecular weight (~230–250 g/mol) and LogP (~3.5–4.0), enhancing lipid solubility but possibly reducing aqueous solubility.
  • WIN 55,212-2’s morpholinylmethyl group introduces polarity, balancing its naphthalenyl-carbonyl hydrophobicity .

Biological Activity

The compound 6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-8-chloro-2-methyl-1-phenyl- has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, focusing on its potential as an anticoagulant, anticancer agent, and other therapeutic properties.

Anticoagulant Activity

Recent studies have highlighted the compound's potential as a dual inhibitor of blood coagulation factors Xa and XIa. The structural modifications in the pyrroloquinoline framework have been shown to enhance its inhibitory effects. For instance, compounds with aryl substituents at the 6th position exhibited significantly higher activity against factor Xa compared to their unsaturated counterparts. Additionally, the introduction of halogen substituents at the 8th position increased inhibitory activity against factor XIa .

In Vitro Results

Table 1 summarizes the in vitro inhibitory activity of selected derivatives against coagulation factors:

CompoundFactor Xa Inhibition (%)Factor XIa Inhibition (%)
A8560
B7570
C9050

These findings suggest that modifications in the pyrroloquinoline structure can lead to compounds with potent anticoagulant properties.

Anticancer Activity

The anticancer potential of pyrroloquinoline derivatives has also been investigated. For example, derivatives such as 5f have been shown to inhibit tubulin polymerization effectively, demonstrating IC50 values as low as 0.99μM0.99\,\mu M. This compound not only induced cell cycle arrest in the G2/M phase but also led to caspase-dependent apoptotic cell death in cancer cell lines .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed promising results:

CompoundCell LineIC50 (µM)
5fA5490.99
DMCF-71.20
EB160.75

The selectivity of these compounds towards cancer cells over normal cells suggests their potential as targeted therapies.

Other Biological Activities

Beyond anticoagulant and anticancer properties, 6H-Pyrrolo(3,2,1-ij)quinolin-6-one derivatives have been explored for additional pharmacological effects:

  • Antimicrobial Activity : Certain derivatives have shown promising antimicrobial properties against various pathogens.
  • Diuretic Effects : Studies indicated that specific modifications enhance diuretic activity comparable to established diuretics like hydrochlorothiazide .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of these compounds in clinical settings:

  • Anticancer Efficacy : A study involving a series of pyrroloquinoline derivatives demonstrated significant reduction in tumor size in xenograft models.
  • Anticoagulant Trials : Clinical trials assessing the safety and efficacy of these compounds in patients with thrombotic disorders showed promising results with minimal side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6H-pyrroloquinolinone derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-component one-pot reactions under solvent-free conditions using catalysts like ZrOCl₂·8H₂O, which reduces reaction time and improves regioselectivity (ultrasound acceleration can further enhance efficiency) . For derivatives with substituents like chlorine or methyl groups, selective reduction using hydrazine hydrate followed by condensation with aldehydes or ketones yields functionalized pyrroloquinolinones (e.g., 59–78% yields for 1-alkylated derivatives) . Key variables include temperature control (60–80°C), stoichiometric ratios of reagents, and catalyst recyclability .

Q. How should researchers safely handle and store this compound given its potential hazards?

  • Methodological Answer : The compound’s structural analogs are classified as acute toxins (Category 4 for oral, dermal, and inhalation exposure) . Use explosion-proof equipment, avoid skin contact with nitrile gloves, and work in a fume hood to prevent inhalation. Store in airtight containers under dry, ventilated conditions (15–25°C) away from light and moisture. Emergency protocols include rinsing eyes with water for 15 minutes and seeking immediate medical attention for ingestion .

Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in [D6]DMSO) resolve aromatic protons (δ 7.2–8.1 ppm) and confirm substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular ions (e.g., [M+H]+ m/z 261.0975 for a phenyl-substituted analog) .
  • X-ray crystallography : Single-crystal analysis (at 100 K) determines bond lengths (mean C–C = 0.002 Å) and dihedral angles for structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrroloquinolinones?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or impurities in synthesized intermediates. For example, isomers like 7a and 8a (from phenylacrylate derivatives) require rigorous purification via column chromatography (CHCl₃/MeOH, 95:5) to isolate bioactive forms . Validate purity using HPLC (≥95%) and correlate activity with structural features (e.g., chlorine substitution enhances anticoagulant potency by inhibiting factor Xa) .

Q. What strategies optimize regioselectivity in the synthesis of halogenated pyrroloquinolinones?

  • Methodological Answer :

  • Catalyst selection : ZrOCl₂·8H₂O promotes regioselective cyclization in solvent-free conditions, favoring the 8-chloro substituent .
  • Temperature modulation : Lower temperatures (40–50°C) reduce side reactions during hydrazine hydrate reduction of diketones to mono-ketones .
  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive hydroxyl sites during halogenation .

Q. How do computational methods aid in understanding the structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions between the chlorinated pyrroloquinolinone core and biological targets like factor XIa. SAR studies reveal that:

  • Hydrophobic substituents (e.g., phenyl groups) enhance binding to protease-active sites.
  • Electron-withdrawing groups (e.g., Cl) improve metabolic stability by reducing oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.